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molecular formula C11H15NO B1583344 3-(Dimethylamino)propiophenone CAS No. 3506-36-3

3-(Dimethylamino)propiophenone

Cat. No. B1583344
M. Wt: 177.24 g/mol
InChI Key: QMNXJNURJISYMS-UHFFFAOYSA-N
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Patent
US05268468

Procedure details

3-Dimethylaminopropiophenone hydrochloride (20 g) was treated with aqueous sodium bicarbonate solution in dichloromethane. The layers were separated and the organic phase was dried over anhydrous magnesium sulfate, filtered, and the filtrate was evaporated to provide 15.8 g of 3-dimethylaminopropiophenone.
Name
3-Dimethylaminopropiophenone hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:14])[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7].C(=O)(O)[O-].[Na+]>ClCCl>[CH3:14][N:3]([CH3:2])[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7] |f:0.1,2.3|

Inputs

Step One
Name
3-Dimethylaminopropiophenone hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.CN(CCC(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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